Cas no 75702-84-0 (1-(propan-2-yl)-1H-pyrazol-4-ol)
1-(propan-2-yl)-1H-pyrazol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-4-ol, 1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-ol
- 1-(propan-2-yl)-1H-pyrazol-4-ol
- AKOS025142142
- Y11650
- DTXSID30515314
- SCHEMBL10921987
- GTVJTOUCOLLRGC-UHFFFAOYSA-N
- 1-isopropyl-4-hydroxy-pyrazole
- 1-isopropyl-1H-pyrazol-4-ol
- F8886-4884
- EN300-153892
- 75702-84-0
- 1-(isopropyl)-1H-pyrazol-4-ol
- 4-hydroxy-1-isopropylpyrazole
- Z1617993976
- A1-08153
- AS-78644
- CS-0311485
- DB-116135
-
- MDL: MFCD23111111
- Inchi: 1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3
- InChI Key: GTVJTOUCOLLRGC-UHFFFAOYSA-N
- SMILES: OC1C=NN(C=1)C(C)C
Computed Properties
- Exact Mass: 126.0794
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05
1-(propan-2-yl)-1H-pyrazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524393-10mg |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524393-50mg |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B524393-100mg |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM362834-1g |
1-isopropyl-1H-pyrazol-4-ol |
75702-84-0 | 95%+ | 1g |
$544 | 2023-02-01 | |
| eNovation Chemicals LLC | Y0999274-5g |
1-isopropyl-1H-pyrazol-4-ol |
75702-84-0 | 95% | 5g |
$890 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1278-100MG |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 95% | 100MG |
¥ 884.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1278-250MG |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 95% | 250MG |
¥ 1,412.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1278-500MG |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 95% | 500MG |
¥ 2,356.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1278-1G |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 95% | 1g |
¥ 3,531.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1278-5G |
1-(propan-2-yl)-1H-pyrazol-4-ol |
75702-84-0 | 95% | 5g |
¥ 10,593.00 | 2023-03-10 |
1-(propan-2-yl)-1H-pyrazol-4-ol Suppliers
1-(propan-2-yl)-1H-pyrazol-4-ol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-(propan-2-yl)-1H-pyrazol-4-ol
Professional Introduction to Compound with CAS No. 75702-84-0 and Product Name: 1-(propan-2-yl)-1H-pyrazol-4-ol
The compound with CAS No. 75702-84-0, identified by the product name 1-(propan-2-yl)-1H-pyrazol-4-ol, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a pyrazole core substituted with an isopropyl group at the 1-position and a hydroxyl group at the 4-position, has garnered attention due to its versatile structural framework and potential biological activities. The pyrazole moiety is a well-documented pharmacophore, widely recognized for its role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.
In recent years, the exploration of 1-(propan-2-yl)-1H-pyrazol-4-ol has been extended into the realm of drug discovery, where its unique chemical properties make it a promising candidate for further development. The presence of both an isopropyl group and a hydroxyl group introduces multiple sites for functionalization, enabling chemists to tailor its reactivity and biological profile. This flexibility has been exploited in synthetic strategies aimed at creating novel derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 1-(propan-2-yl)-1H-pyrazol-4-ol is its potential as a scaffold for developing small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have suggested that pyrazole derivatives can interact with metalloproteinases, which are implicated in various diseases such as cancer and neurodegenerative disorders. The hydroxyl group at the 4-position of 1-(propan-2-yl)-1H-pyrazol-4-ol provides a suitable platform for hydrogen bonding interactions, which are often crucial for enzyme-substrate binding affinity.
Moreover, the isopropyl substituent at the 1-position introduces steric bulk that can be leveraged to optimize binding interactions within biological targets. This balance between electronic and steric features makes 1-(propan-2-yl)-1H-pyrazol-4-ol an attractive starting point for structure-based drug design. Computational modeling studies have been instrumental in predicting how this compound might interact with proteins, providing insights into potential binding modes and optimization strategies.
Recent advances in synthetic methodologies have also contributed to the growing interest in 1-(propan-2-yl)-1H-pyrazol-4-ol. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient construction of complex pyrazole derivatives. These techniques allow for the introduction of additional functional groups while maintaining the integrity of the core scaffold, thereby expanding the chemical space available for exploration.
In addition to its pharmaceutical applications, 1-(propan-2-yl)-1H-pyrazol-4-ol has shown promise in material science research. Its ability to form coordination complexes with metal ions has been explored in the development of functional materials, including catalysts and sensors. The pyrazole ring can act as a ligand, facilitating metal coordination through its nitrogen atoms, which opens up possibilities for designing materials with tailored electronic properties.
The synthesis of 1-(propan-2-yl)-1H-pyrazol-4-ol itself presents an interesting challenge due to the need to control regioselectivity during functionalization. However, recent reports have highlighted innovative synthetic routes that overcome these challenges, making large-scale production more feasible. These advancements are crucial for supporting further research and development efforts aimed at harnessing the full potential of this compound.
From a medicinal chemistry perspective, one particularly intriguing aspect of 1-(propan-2-yl)-1H-pyrazol-4-ol is its ability to serve as a precursor for more complex molecules through derivatization reactions. For example, alkylation or acylation of the hydroxyl group can introduce additional functionality, leading to compounds with distinct biological activities. Such modifications are often essential in optimizing drug candidates for clinical use.
The growing body of research on 1-(propan-2-y)l]-1H-pyrazol -4 - ol (CAS No. 75702 -84 -0) underscores its significance as a versatile building block in modern chemistry and pharmacology. As new synthetic tools and computational methods continue to emerge, opportunities for exploring its potential will undoubtedly expand further. The intersection of organic synthesis, medicinal chemistry, and materials science makes this compound a fascinating subject for interdisciplinary studies.
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